molecular formula C20H14O5 B12389262 Dugesin B

Dugesin B

Cat. No.: B12389262
M. Wt: 334.3 g/mol
InChI Key: BYMJVNWPPPSHMA-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Dugesin B is typically isolated from the aerial parts of Salvia dugesii. The preparation involves several chromatographic techniques. The acetone extract of the plant is subjected to repeated chromatography over silica gel, Lichroprep RP-18, and Sephadex LH-20 to afford this compound along with other neo-clerodane diterpenoids .

Chemical Reactions Analysis

Dugesin B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dugesin B involves its interaction with specific molecular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells. The antiviral activity is attributed to its ability to inhibit viral replication .

Comparison with Similar Compounds

Dugesin B is part of a group of neo-clerodane diterpenoids, which include compounds like Dugesin A, Tilifodiolide, Isosalvipuberulin, Salviandulin E, and Salvifaricin. Compared to these compounds, this compound is unique due to its specific structural features and biological activities .

Properties

Molecular Formula

C20H14O5

Molecular Weight

334.3 g/mol

IUPAC Name

(13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),2(6),7,10,12(16)-pentaene-5,15-dione

InChI

InChI=1S/C20H14O5/c1-10-12-3-2-4-13-16(9-24-19(13)21)14(12)7-15-17(10)18(25-20(15)22)11-5-6-23-8-11/h2,4-8,18H,3,9H2,1H3/t18-/m0/s1

InChI Key

BYMJVNWPPPSHMA-SFHVURJKSA-N

Isomeric SMILES

CC1=C2CC=CC3=C(C2=CC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O

Canonical SMILES

CC1=C2CC=CC3=C(C2=CC4=C1C(OC4=O)C5=COC=C5)COC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.